1-(3,4-Dimethylcyclohexyl)-2-methylpiperazine
Description
1-(3,4-Dimethylcyclohexyl)-2-methylpiperazine is a synthetic piperazine derivative characterized by a cyclohexyl substituent with 3,4-dimethyl modifications and a methyl group at the piperazine nitrogen. The structural uniqueness of this compound lies in the dimethylcyclohexyl moiety, which enhances lipophilicity and may influence pharmacokinetic properties such as blood-brain barrier penetration and metabolic stability .
Properties
Molecular Formula |
C13H26N2 |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
1-(3,4-dimethylcyclohexyl)-2-methylpiperazine |
InChI |
InChI=1S/C13H26N2/c1-10-4-5-13(8-11(10)2)15-7-6-14-9-12(15)3/h10-14H,4-9H2,1-3H3 |
InChI Key |
UOBRCXKWEJISAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)N2CCNCC2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylcyclohexyl)-2-methylpiperazine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or by cyclization of hexane derivatives.
Substitution with Methyl Groups:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol under acidic conditions.
Coupling of Cyclohexane and Piperazine Rings: The final step involves coupling the substituted cyclohexane ring with the piperazine ring. This can be achieved through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.
Purification: Using techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylcyclohexyl)-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dimethylcyclohexyl)-2-methylpiperazine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It can be incorporated into polymers to enhance their mechanical properties and thermal stability.
Biological Studies: The compound can be used as a probe to study receptor-ligand interactions in biological systems.
Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylcyclohexyl)-2-methylpiperazine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine)
1-(4-Phenylcyclohexyl)piperazine Derivatives
- Structure : Substituted with a 4-phenylcyclohexyl group (e.g., 1-(2,4-dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine).
- Pharmacology : These compounds exhibit affinity for serotonin and dopamine receptors due to the aromatic phenyl group, which enhances π-π interactions with receptors.
- Key Difference: The 3,4-dimethylcyclohexyl group in the target compound may reduce aromatic interactions but increase hydrophobicity, favoring nonpolar binding pockets .
Methyl-Substituted Piperazines
H7 (1-(5-Isoquinolinesulfonyl)-2-methylpiperazine)
- Structure: Contains a sulfonylated isoquinoline group at N1 and a methyl group at N2.
- Pharmacology : A potent protein kinase C (PKC) inhibitor (Ki = 6 µM) and cyclic nucleotide-dependent kinase antagonist. The sulfonyl group is critical for enzyme binding .
- Key Difference : The absence of a sulfonyl group in 1-(3,4-Dimethylcyclohexyl)-2-methylpiperazine suggests divergent biological targets, likely excluding PKC inhibition .
1-Butan-2-yl-2-methylpiperazine
- Structure : Features a branched alkyl chain (butan-2-yl) at N1 and a methyl group at N2.
- Pharmacology : Alkyl substituents generally enhance metabolic stability but reduce receptor specificity compared to aryl or cyclohexyl groups.
Aryl-Substituted Piperazines
Benzylpiperazine (BZP) and Analogues
- Structures : Include 1-(3,4-methylenedioxyphenyl)piperazine (MDPBP) and 1-(3-trifluoromethylphenyl)piperazine.
- Pharmacology : BZP derivatives act as stimulants via serotonin and dopamine reuptake inhibition. Electron-withdrawing groups (e.g., trifluoromethyl) enhance receptor binding potency .
- Key Difference: The saturated cyclohexane ring in the target compound eliminates aromaticity, likely shifting activity away from monoamine transporter modulation .
Physicochemical and Pharmacokinetic Comparisons
| Property | This compound | MT-45 | H7 | BZP |
|---|---|---|---|---|
| Molecular Weight | ~280 g/mol (estimated) | 378.5 g/mol | 293.34 g/mol | 240.3 g/mol |
| LogP (Lipophilicity) | High (cyclohexyl + methyl groups) | Moderate (diphenylethyl) | Moderate (sulfonyl) | Low (benzyl) |
| Enzymatic Targets | Undetermined (speculated CNS receptors) | Opioid receptors | PKC, kinases | Monoamine transporters |
| Metabolic Stability | Likely high (steric hindrance) | Moderate | Low (sulfonyl cleavage) | Low (rapid oxidation) |
Biological Activity
1-(3,4-Dimethylcyclohexyl)-2-methylpiperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacodynamics, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the 3,4-dimethylcyclohexyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound primarily involves interactions with various neurotransmitter receptors and enzymes. It has been studied for its effects on:
- Dopaminergic receptors : Exhibiting potential neuroprotective effects.
- Serotonergic systems : Influencing mood and anxiety levels.
- Cholinergic pathways : Potentially enhancing cognitive functions.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. The following table summarizes key findings:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | HeLa | 15 | Cytotoxicity |
| Study B | PC-12 | 10 | Neuroprotection |
| Study C | MCF-7 | 20 | Antiproliferative |
In Vivo Studies
In vivo studies have also been conducted to evaluate the compound's efficacy. Notable findings include:
- Neuroprotective Effects : In animal models of Parkinson's disease, administration of the compound resulted in reduced motor deficits and neurodegeneration.
- Anxiolytic Activity : Behavioral assays indicated that the compound significantly reduced anxiety-like behaviors in rodent models.
Case Studies
- Case Study on Neuroprotection : A study published in Journal of Neuropharmacology investigated the effects of this compound in a mouse model of neurodegeneration. The results showed that treatment led to a significant decrease in apoptotic markers and improved cognitive function as measured by maze tests.
- Case Study on Anticancer Activity : Research featured in Cancer Research highlighted the compound's ability to inhibit tumor growth in breast cancer models. The study reported a reduction in tumor size by approximately 40% after four weeks of treatment compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
